Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate
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Overview
Description
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a heptenyl chain, which is further substituted with a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate typically involves the reaction of a heptenyl halide with diethyl phosphite in the presence of a base. The tributylstannyl group is introduced via a stannylation reaction, where a stannylating agent such as tributyltin hydride is used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The stannyl group can be reduced under specific conditions.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Reduced stannyl compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biological studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, while the stannyl group can participate in organometallic reactions. These interactions enable the compound to act as a catalyst or a reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-(tritylamino)ethyl]phosphonate
- Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is unique due to its combination of a phosphonate group with a tributylstannyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form strong bonds with metal ions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
650612-89-8 |
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Molecular Formula |
C23H49O3PSn |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
tributyl(1-diethoxyphosphorylhept-1-enyl)stannane |
InChI |
InChI=1S/C11H22O3P.3C4H9.Sn/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3;3*1-3-4-2;/h10H,4-9H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
KXNVOPGQUMBBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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